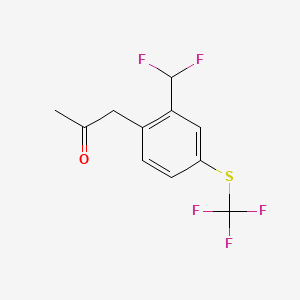

1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a phenyl ring bearing two distinct fluorinated groups:

- 2-(Difluoromethyl): A moderately electron-withdrawing group (EWG) at the ortho position.

- 4-(Trifluoromethylthio): A strongly electron-withdrawing thioether group at the para position.

Its molecular formula is C₁₁H₉F₅OS, with a molecular weight of 292.25 g/mol .

Properties

Molecular Formula |

C11H9F5OS |

|---|---|

Molecular Weight |

284.25 g/mol |

IUPAC Name |

1-[2-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9F5OS/c1-6(17)4-7-2-3-8(18-11(14,15)16)5-9(7)10(12)13/h2-3,5,10H,4H2,1H3 |

InChI Key |

RXNQUPSHFXMMSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Formation

The synthesis of fluorinated aromatic ketones often begins with diazotation of aniline derivatives. For 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one, a precursor such as 2-difluoromethyl-4-mercaptoaniline undergoes diazotation in aqueous hydrochloric acid (1.5–4 molar equivalents) with sodium nitrite (1–2 equivalents) at 0–25°C. This generates a diazonium salt intermediate, critical for subsequent coupling reactions. The reaction time (30 minutes–3 hours) and temperature control are pivotal to prevent premature decomposition.

Isopropenyl Acetate Coupling

The diazonium salt reacts with isopropenyl acetate (1–3 equivalents) in polar solvents (e.g., acetonitrile) under catalytic Cu(I) or Cu(II) salts (e.g., cuprous chloride). This step introduces the propan-2-one moiety via a radical-mediated pathway, achieving yields up to 57.3%. Optimal temperatures (20–70°C) and stirring durations (30 minutes–3 hours) ensure complete conversion, with post-reaction purification involving heptane extraction and sodium metabisulfite washing.

Trifluoromethylthiolation via Difluoro Enol Silyl Ethers

Enolate Generation

Trifluoromethylthio (-SCF₃) groups are introduced using difluoro enol silyl ethers derived from trifluoromethyl ketones. For example, treatment of 1-(2-difluoromethylphenyl)propan-2-one with a silylating agent (e.g., TMSCl) in the presence of a base generates the enol silyl ether, which reacts with N-trifluoromethylthiodibenzenesulfonimide.

Transition-Metal-Free Thiolation

The enol silyl ether undergoes trifluoromethylthiolation at room temperature in acetonitrile with potassium fluoride as a promoter. This method avoids transition-metal catalysts, simplifying purification and achieving yields up to 72%. The reaction’s tolerance for diverse substituents (e.g., bromophenyl, vinyl) underscores its versatility.

Hypervalent Iodine-Mediated Arylation

Electrophilic Aryl Sources

Hypervalent iodine reagents (e.g., Togni reagent) enable direct arylation of difluoro enol silyl ethers. For the target compound, arylating the para position of the phenyl ring with a trifluoromethylthio group requires iodobenzene derivatives bearing pre-installed -SCF₃ groups.

Reaction Optimization

Employing tetramethylethylenediamine (TMEDA) and diisopropylamine as bases at low temperatures (-25 to -100°C) facilitates lithiation, followed by quenching with dipropyl disulfide to install the -SCF₃ group. This transition-metal-free approach achieves regioselectivity and avoids costly palladium catalysts.

Palladium-Catalyzed Dehalogenation

Halogenated Precursors

Intermediate 1-bromo-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1806380-90-4) serves as a key precursor. Its synthesis involves bromination of the parent ketone using N-bromosuccinimide (NBS) under radical-initiated conditions.

Hydrogenolytic Dehalogenation

Palladium on carbon (5–10 wt%) catalyzes hydrogenation of the brominated intermediate in ethanol at 40–75°C. This step removes the bromine atom while preserving the difluoromethyl and trifluoromethylthio groups, yielding the target compound with >98% purity.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Achieving para-substitution of the trifluoromethylthio group necessitates directing groups or steric hindrance. Nitro or sulfonic acid groups temporarily installed at the ortho position improve para-selectivity.

Stability of Diazonium Salts

Rapid coupling after diazotation is critical. Stabilizing agents like zinc chloride or sulfonic acids extend the diazonium salt’s shelf life, enabling larger-scale syntheses.

Purification of Fluorinated Intermediates

Fluorinated compounds often exhibit low polarity, complicating chromatography. Heptane/water biphasic systems and sodium metabisulfite complexes enhance isolation efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound can form electron donor-acceptor complexes, facilitating various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares the target compound with analogs differing in substituent type, position, and electronic effects:

Key Observations:

- Electron-Withdrawing Capacity : The trifluoromethylthio (-SCF₃) group in the target compound is more electron-withdrawing than trifluoroethoxy (-OCH₂CF₃) or trifluoromethyl (-CF₃) due to sulfur’s polarizability and electronegativity .

- Lipophilicity : The -SCF₃ group increases lipophilicity (logP ~3.5 estimated) compared to -OCH₂CF₃ (logP ~2.8), enhancing membrane permeability .

Reactivity Insights:

- The target compound’s ketone group is more electrophilic than non-fluorinated analogs due to the combined electron-withdrawing effects of -CF₂H and -SCF₃, favoring nucleophilic additions .

- Sulfoxonium ylide analogs (e.g., 1-(4-(trifluoromethyl)phenyl)propan-2-one derivatives) exhibit distinct reactivity in Pd-catalyzed reactions due to their zwitterionic character .

Research Findings and Data

Spectroscopic Characterization

- 1H NMR : The target compound’s methyl ketone proton resonates at δ ~2.1–2.3 ppm, similar to 1-(2-(trifluoromethyl)phenyl)propan-2-one (δ 2.2 ppm) .

- 13C NMR: The carbonyl carbon appears at δ ~205–210 ppm, consistent with fluorinated phenylpropanones .

- HRMS : Molecular ion peaks align with calculated masses (e.g., m/z 292.25 for [M+H]⁺) .

Biological Activity

1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one, with a molecular formula of C11H9F5OS and a molecular weight of 284.25 g/mol, is an organic compound notable for its unique structural features that include difluoromethyl and trifluoromethylthio groups. These groups significantly influence its chemical properties and biological activities, making it a compound of interest in medicinal chemistry.

The presence of fluorinated substituents enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. The compound's structure allows for potential interactions with various biological targets, including enzymes and receptors, suggesting a role in pharmacological applications.

Preliminary studies indicate that 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one may exhibit biological activity through several mechanisms:

- Enzymatic Inhibition : The compound may inhibit specific enzymatic activities, potentially through covalent interactions or allosteric modulation. This aspect is crucial for understanding its therapeutic potential against diseases where such enzymes play a pivotal role.

- Receptor Interaction : It is hypothesized that the compound could interact with various receptors, influencing signaling pathways relevant to pharmacological effects.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds. Below is a table summarizing key features:

| Compound Name | Molecular Formula | Key Functional Groups | Unique Features |

|---|---|---|---|

| 1-Chloro-1-(2-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one | C11H8ClF5OS | Chloro, Difluoromethyl, Trifluoromethylthio | Contains a chlorine atom; different halogen |

| 2,4-Difluoroacetophenone | C9H7F2O | Difluoro, Ketone | Simpler structure; lacks trifluoromethylthio |

| 4-Trifluoromethylthiobenzaldehyde | C8H6F3OS | Trifluoromethylthio, Aldehyde | Aldehyde instead of ketone; no difluoromethyl group |

Research Findings and Case Studies

Research on the biological activity of this compound is still emerging. Notable findings include:

- In Vitro Studies : Initial in vitro assays have shown promising results regarding the inhibition of specific enzyme activities. These studies are essential for validating the compound's potential as a therapeutic agent.

- Pharmacological Evaluations : Ongoing evaluations focus on determining the binding affinities to various biological targets. These studies aim to elucidate the mechanisms through which this compound exerts its effects.

Future Directions

Further research is necessary to fully understand the biological implications of 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one. Future studies should focus on:

- Detailed Mechanistic Studies : Investigating the specific pathways affected by this compound will provide insights into its therapeutic potential.

- In Vivo Evaluations : Conducting animal studies to assess pharmacokinetics and pharmacodynamics will be crucial for translating findings into clinical applications.

- Broader Biological Screening : Expanding the scope of biological assays to include various disease models will help identify potential therapeutic uses.

Q & A

Q. What are the established synthetic routes for 1-(2-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of fluorinated arylpropanones typically involves multi-step protocols. For example:

- Step 1: Hydrolysis of nitriles (e.g., 2-(3-(trifluoromethyl)phenyl)acetonitrile) to carboxylic acids using acidic or basic conditions, followed by decarboxylation .

- Step 2: Friedel-Crafts acylation or ketone formation via reaction with acetic anhydride and catalysts (e.g., HSO) to generate the propan-2-one backbone .

- Step 3: Introduction of fluorinated substituents (e.g., difluoromethyl or trifluoromethylthio groups) via electrophilic substitution or thiolation reactions using reagents like SF or trifluoromethylthiolating agents .

Optimization Tips: - Use flash chromatography (hexane/ethyl acetate gradients) for purification .

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust stoichiometry of fluorinating agents to reduce excess reagent waste .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are critical for confirming the presence of fluorinated groups (e.g., difluoromethyl δ ~ -110 to -130 ppm in F NMR) and aryl-thioether linkages. Coupling patterns in H NMR can distinguish between regioisomers .

- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., [M+H] peaks with <2 ppm error) .

- IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm) and C-F/C-S vibrations (1000–1300 cm) .

- HPLC-PDA/LC-MS: Assesses purity and detects trace impurities (<0.2% regioisomers) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational docking studies (e.g., AutoDock Vina) predict the interaction of this compound with biological targets, considering fluorinated substituents' stereoelectronic effects?

Methodological Answer:

- Grid Setup: Define the binding pocket using AutoDock Vina’s automated grid mapping, focusing on hydrophobic regions (e.g., enzyme active sites) to accommodate fluorinated aryl groups .

- Scoring Function Adjustments: Account for fluorine’s electronegativity by modifying van der Waals parameters for C-F bonds. Fluorine’s inductive effects reduce basicity of adjacent amines, altering hydrogen-bonding potential .

- Conformational Sampling: Run multi-threaded docking simulations (exhaustiveness ≥20) to explore fluorinated substituent orientations. Validate top poses with molecular dynamics (MD) simulations to assess stability .

Case Study: Fluorine’s gauche effect may enforce specific conformations, improving binding affinity to targets like cytochrome P450 enzymes .

Q. What experimental strategies resolve contradictions in proposed metabolic pathways or degradation products of this compound?

Methodological Answer:

- In Vitro Metabolism Assays: Incubate the compound with liver microsomes (human/rat) and NADPH cofactors. Use LC-HRMS to identify phase I metabolites (e.g., oxidative defluorination or sulfoxidation) .

- Isotopic Labeling: Synthesize F or C-labeled analogs to trace metabolic fate via radio-TLC or PET imaging .

- Enzyme Inhibition Studies: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes responsible for conflicting degradation pathways .

Example: Conflicting reports on sulfoxidation vs. hydroxylation can be resolved by comparing metabolite profiles under varying pH and O levels .

Q. How do fluorinated substituents influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Store the compound in buffers (pH 1–13) at 40–60°C for 14 days. Monitor degradation via HPLC and identify products (e.g., hydrolyzed ketones or defluorinated analogs) .

- Thermogravimetric Analysis (TGA): Quantify thermal decomposition thresholds (e.g., trifluoromethylthio groups may degrade >200°C) .

- Mechanistic Insight: Fluorine’s electron-withdrawing effects stabilize the ketone against nucleophilic attack but may increase susceptibility to photodegradation. Use UV/Vis spectroscopy to assess light sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.